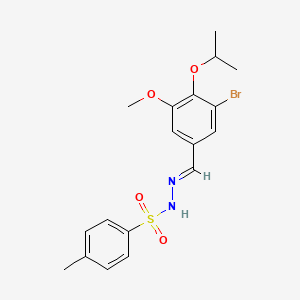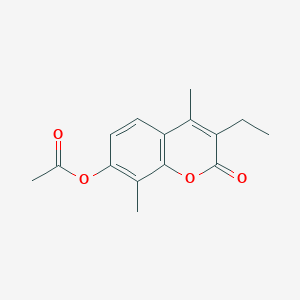
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, also known as BIMBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide exerts its biological effects through a variety of mechanisms. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, this compound inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines. In bacteria, this compound disrupts the bacterial cell membrane and inhibits bacterial growth. In plants, this compound inhibits the activity of key enzymes involved in photosynthesis and respiration.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces cell death. In inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the recruitment of immune cells to the site of inflammation. In bacteria, this compound disrupts the bacterial cell membrane and inhibits bacterial growth. In plants, this compound inhibits the activity of key enzymes involved in photosynthesis and respiration.
実験室実験の利点と制限
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has several advantages for laboratory experiments. It is easy to synthesize and has a high purity. It is also stable under a range of conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is toxic to cells at high concentrations, which can limit its use in certain assays. It also has low solubility in aqueous solutions, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. Another area of interest is the use of this compound as a herbicide and fungicide in agriculture. Additionally, this compound could be used as a precursor for the synthesis of new metal-organic frameworks with potential applications in catalysis and gas storage. Further research is needed to fully understand the potential applications of this compound in these and other fields.
In conclusion, this compound, or this compound, is a versatile chemical compound with potential applications in medicine, agriculture, and material science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in these and other fields.
合成法
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide can be synthesized through a reaction between 3-bromo-4-isopropoxy-5-methoxybenzaldehyde and 4-methylbenzenesulfonylhydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
科学的研究の応用
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, this compound has been found to have herbicidal and fungicidal effects. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
N-[(E)-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-12(2)25-18-16(19)9-14(10-17(18)24-4)11-20-21-26(22,23)15-7-5-13(3)6-8-15/h5-12,21H,1-4H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIZXXIJFMYXOJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C(=C2)Br)OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C(=C2)Br)OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)

![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)



![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)

![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)
